molecular formula C17H14ClN3O4 B2592064 N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide CAS No. 680214-07-7

N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide

Cat. No. B2592064
CAS RN: 680214-07-7
M. Wt: 359.77
InChI Key: YSEYKADRONCAOZ-UHFFFAOYSA-N
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Description

“N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

Research into N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide and related compounds primarily focuses on their synthesis, structural analysis, and potential applications in medicinal chemistry. Studies have explored the synthesis of various N,N-diacylaniline derivatives, including those related to the compound , to understand their structural characteristics and potential biological activities. For instance, Al‐Sehemi et al. (2017) synthesized and characterized different N,N-diacylaniline derivatives to explore their ground state geometries and vibrational frequencies using density functional theory (DFT) (Al‐Sehemi, 2017).

Catalytic Activity and Biological Evaluation

Another avenue of research involves evaluating the catalytic activity and biological evaluation of related compounds. Rao et al. (2019) synthesized 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using nickel ferrite nanoparticles and evaluated their anti-oxidant and anti-microbial activities, highlighting the potential of indole derivatives in medicinal applications (Rao et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Further studies have synthesized and investigated the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from indole carbohydrazides, indicating the broad spectrum of biological activities these compounds may possess. Narayana et al. (2009) discussed the synthesis and biological evaluation of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, demonstrating their potential in developing new therapeutic agents (Narayana et al., 2009).

Pharmacological Applications

Specifically targeting pharmacological applications, Bonaventure et al. (2004) characterized a novel neuropeptide Y Y2 receptor antagonist, highlighting the compound's in vitro pharmacological properties and its potential role in studying central and peripheral Y2 receptors in vivo. This research underscores the significance of structural analysis and synthetic modifications in discovering new drugs and understanding their mechanisms of action (Bonaventure et al., 2004).

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-10(22)20-7-6-11-8-13(3-5-15(11)20)19-17(23)12-2-4-14(18)16(9-12)21(24)25/h2-5,8-9H,6-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEYKADRONCAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide

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